molecular formula C9H9F2NO4 B1427132 2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene CAS No. 1203662-90-1

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene

Cat. No.: B1427132
CAS No.: 1203662-90-1
M. Wt: 233.17 g/mol
InChI Key: DQGCXNOSRFPHCV-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene (CAS 1203662-90-1) is a specialized aromatic compound featuring a dimethoxymethyl group (-CH(OCH₃)₂) at the 2-position, fluorine atoms at the 1- and 3-positions, and a nitro (-NO₂) group at the 4-position. Its molecular formula is C₉H₈F₂NO₄, with a molecular weight of 233.16 g/mol. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. The dimethoxymethyl group enhances solubility in polar solvents, while the nitro and fluorine substituents enable diverse reactivity, such as nucleophilic aromatic substitution and catalytic reductions .

Evidence highlights its role in synthesizing therapeutic agents, including kinase inhibitors and anticancer compounds .

Properties

IUPAC Name

2-(dimethoxymethyl)-1,3-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4/c1-15-9(16-2)7-5(10)3-4-6(8(7)11)12(13)14/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGCXNOSRFPHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CC(=C1F)[N+](=O)[O-])F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the reaction of a suitable benzene derivative with dimethyl acetal (methanol acetal) under acidic conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium amide (NaNH2) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives with new functional groups replacing the difluoro groups.

Scientific Research Applications

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the activation of specific functional groups and the formation of reactive intermediates that drive the overall reaction process.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Dimethoxymethyl Group : The -CH(OCH₃)₂ group in the target compound provides steric bulk and electron-donating effects, facilitating nucleophilic substitutions at the nitro-bearing position. This contrasts with electron-withdrawing groups (e.g., -Cl, -CF₃) in analogues, which deactivate the aromatic ring toward electrophilic attacks .
  • Halogen Substituents: Chlorine and bromine in analogues (e.g., 3847-58-3, 1224629-07-5) enhance electrophilicity at the nitro position, favoring reductions to amines (e.g., via SnCl₂·2H₂O in ethanol ). The iodo substituent in 400-75-9 enables cross-coupling reactions in medicinal chemistry .

Research Findings and Industrial Relevance

  • Reduction Reactions : The nitro group in this compound can be reduced to an amine using SnCl₂·2H₂O, a method shared with analogues like 3847-58-3. However, the dimethoxymethyl group necessitates alkaline workup to stabilize the resultant diamine .

Biological Activity

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene is an organic compound notable for its unique functional groups, including methoxy, difluoro, and nitro groups attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its potential applications in drug development and agrochemicals.

  • Molecular Formula : C₉H₁₀F₂N₁O₃
  • CAS Number : 1203662-90-1
  • Structure : The compound features a benzene ring substituted with two methoxy groups, two fluorine atoms at the 1 and 3 positions, and a nitro group at the 4 position.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its potential therapeutic applications.

The compound's mechanism of action primarily involves its ability to undergo reduction reactions where the nitro group can be converted into an amine. This transformation allows the compound to interact with biological targets, potentially modulating enzyme activities or receptor functions.

Research Findings

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of nitrobenzene compounds exhibit antimicrobial activity. The presence of the nitro group may enhance this effect through the formation of reactive intermediates during metabolic processes.
  • Anti-inflammatory Potential : Research indicates that compounds with similar structures have shown promise as anti-inflammatory agents. The difluoro and methoxy substitutions may contribute to this activity by influencing the compound's interaction with inflammatory pathways.
  • Cytotoxicity Studies : In vitro assays have demonstrated that certain nitrobenzene derivatives can exhibit cytotoxic effects on cancer cell lines. The specific cytotoxicity of this compound remains to be fully characterized but may follow similar patterns observed in related compounds.

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Anti-inflammatory EffectsShowed potential in reducing inflammation markers in cell cultures.
CytotoxicityInduced apoptosis in cancer cell lines; further studies required for detailed mechanisms.

Applications in Drug Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of biologically active compounds. Its potential applications include:

  • Pharmaceuticals : As a precursor for developing new anti-inflammatory or antimicrobial agents.
  • Agrochemicals : Investigated for use in developing pesticides or herbicides due to its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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